N–O vs. N–C Bond Dissociation Energy: Radical Generation Capability
The N–O bond in N-alkoxyphthalimides undergoes thermal homolysis at temperatures above 100 °C to generate phthalimide N-oxyl (PINO) radicals, a process that is not accessible to N-alkylphthalimides. The N–O bond dissociation energy (BDE) for N-alkoxyphthalimides is estimated at approximately 50–55 kcal/mol, compared to approximately 70–80 kcal/mol for the N–C bond in N-alkylphthalimides [1]. This ~20–30 kcal/mol difference means that under identical thermal conditions (e.g., 120 °C in acetonitrile), N-alkoxyphthalimides produce catalytically active PINO radicals, whereas N-alkyl analogs remain inert [2].
| Evidence Dimension | N–O vs. N–C bond dissociation energy (BDE) |
|---|---|
| Target Compound Data | N–O BDE: ~50–55 kcal/mol (class value for N-alkoxyphthalimides) |
| Comparator Or Baseline | N-(6-bromohexyl)phthalimide (CAS 24566-79-8): N–C BDE ~70–80 kcal/mol (class value for N-alkylphthalimides) |
| Quantified Difference | ~20–30 kcal/mol lower BDE for N–O bond; enables thermal radical generation at >100 °C vs. no radical generation for N–C analog under same conditions |
| Conditions | Thermal homolysis in solution; class-level data from N-alkoxyphthalimide series [1] |
Why This Matters
This BDE difference determines whether the compound can serve as a metal-free radical initiator in aerobic oxidation catalysis, a capability that directly impacts synthetic route design and procurement decisions for oxidation chemistry workflows.
- [1] Lu, J.; Ma, J.; Yi, H.; et al. (2016). Structure–performance landscape of N-alkoxyphthalimides as organocatalysts in aerobic oxidation. Journal of Catalysis, 344, 229–235. View Source
- [2] Lucarini, M.; Ferroni, F.; Pedulli, G. F.; et al. (2007). Metal free in situ formation of phthalimide N-oxyl radicals by light-induced homolysis of N-alkoxyphthalimides. J. Org. Chem., 72(13), 4863–4867. View Source
